The synthesis of 9(R)-Pahsa has been achieved through several methods, with a focus on creating enantiopure forms. A prominent synthetic route involves the use of chiral epichlorohydrin as a starting material. The process begins with the addition of 7-octenylmagnesium bromide to epichlorohydrin, followed by a series of reactions including chlorohydrin formation, epoxide formation, and subsequent opening reactions using Grignard reagents. The final steps involve palmitoylation and oxidation to yield 9(R)-Pahsa in good yields (approximately 55%) .
Key parameters in this synthesis include:
The molecular structure of 9(R)-Pahsa consists of a long carbon chain typical of fatty acids, with a hydroxyl group positioned at the ninth carbon of the stearic acid moiety. The compound can be represented by the molecular formula C₁₈H₃₄O₃. Its stereochemistry is significant; the R configuration at the hydroxyl position contributes to its biological activity.
9(R)-Pahsa participates in various chemical reactions typical of fatty acid esters. These include hydrolysis, where it can be converted back to its constituent fatty acids under acidic or basic conditions. Additionally, it can undergo esterification reactions with different alcohols to form various derivatives.
The mechanism of action for 9(R)-Pahsa primarily involves its interaction with GPCRs. It has been shown to act as an antagonist for several chemokine receptors, including CCR6, CCR7, CXCR4, and CXCR5. This antagonistic activity is associated with its potential anti-inflammatory effects.
The physical and chemical properties of 9(R)-Pahsa influence its behavior in biological systems. It is generally stable under physiological conditions but may undergo hydrolysis or oxidation depending on the environment.
9(R)-Pahsa has several scientific applications due to its biological properties. It has been investigated for its roles in metabolic regulation, inflammation reduction, and potential therapeutic effects in metabolic disorders such as obesity and diabetes.
The biosynthesis of branched fatty acid esters of hydroxy fatty acids represents a complex biochemical pathway requiring specialized enzymatic machinery. Adipose triglyceride lipase (ATGL, also known as patatin-like phospholipase domain-containing protein 2) has been identified as the principal transacylation enzyme responsible for catalyzing the formation of the ester bond characteristic of all fatty acid esters of hydroxy fatty acids family members [9]. This discovery emerged from activity-based protein profiling studies utilizing fluorophosphonate probes, which demonstrated that ATGL inhibition significantly reduces fatty acid esters of hydroxy fatty acids biosynthesis in adipocytes. Unlike its well-characterized lipase function, ATGL exhibits transacylase activity in fatty acid esters of hydroxy fatty acids formation by transferring a fatty acyl chain from diacylglycerol or triacylglycerol to the hydroxyl group of a hydroxy fatty acid substrate [9].
The biochemical pathway exhibits significant substrate flexibility, accommodating various fatty acid and hydroxy fatty acid combinations. Experimental evidence demonstrates that increasing triacylglycerol availability through diacylglycerol acyltransferase upregulation enhances fatty acid esters of hydroxy fatty acids biosynthesis, while reducing diacylglycerol acyltransferase activity diminishes it, establishing triacylglycerols as direct metabolic precursors [9]. The biosynthetic pathway operates effectively across mammalian tissues, with human adipose tissue exhibiting measurable ATGL transacylase activity, underscoring its physiological relevance in humans [9].
Table 1: Enzymes Involved in Fatty Acid Esters of Hydroxy Fatty Acids Metabolism
Enzyme | Primary Function | Effect on Fatty Acid Esters of Hydroxy Fatty Acids | Catalytic Mechanism |
---|---|---|---|
Adipose Triglyceride Lipase | Transacylase | Biosynthesis | Transfers fatty acyl chain from diacylglycerol/triacylglycerol to hydroxy fatty acid |
Carboxyl Ester Lipase | Hydrolase | Degradation | Hydrolyzes fatty acid-hydroxy fatty acid ester bond |
Androgen-dependent TFPI-regulating protein | Hydrolase | Degradation | Hydrolyzes fatty acid esters of hydroxy fatty acids |
Androgen-induced Gene 1 protein | Hydrolase | Degradation | Hydrolyzes fatty acid esters of hydroxy fatty acids |
Hormone-sensitive Lipase | Hydrolase | Degradation | Hydrolyzes fatty acid esters of hydroxy fatty acids |
The carbon at the hydroxy stearic acid C9 position constitutes the sole chiral center in 9-palmitic acid hydroxy stearic acid, creating two distinct enantiomers with potentially different biological activities and metabolic fates. Comprehensive stereochemical analysis has revealed that endogenous 9-palmitic acid hydroxy stearic acid in adipose tissue exists predominantly as the R-enantiomer [4]. This stereochemical preference was established through sophisticated chiral chromatography techniques developed specifically for fatty acid esters of hydroxy fatty acids analysis, utilizing a Lux Cellulose-3 column with methanol/isopropanol/trifluoroacetic acid mobile phase that successfully resolves 9(R)-palmitic acid hydroxy stearic acid and 9(S)-palmitic acid hydroxy stearic acid [4].
The enzymatic machinery governing 9-palmitic acid hydroxy stearic acid biosynthesis and degradation demonstrates remarkable stereoselectivity. Biosynthetic pathways exhibit preference for generating the R-configuration, while hydrolytic enzymes display enantiomer-specific degradation patterns. Carboxyl ester lipase, a principal fatty acid esters of hydroxy fatty acids hydrolase, preferentially hydrolyzes the S-enantiomer, potentially contributing to the enrichment of R-9-palmitic acid hydroxy stearic acid in tissues [4] [6]. This differential enzymatic handling creates distinct metabolic fates for the two enantiomers, influencing their tissue distribution and biological activity profiles.
The stereochemical integrity of 9-palmitic acid hydroxy stearic acid has significant implications for its biological functions. While both enantiomers exhibit anti-inflammatory properties, glucose-dependent insulin secretion potentiation and insulin-stimulated glucose uptake enhancement appear exclusive to the S-enantiomer in cellular models [6]. This functional divergence underscores the importance of stereochemical considerations in understanding 9-palmitic acid hydroxy stearic acid physiology and suggests that endogenous R-9-palmitic acid hydroxy stearic acid may serve distinct biological roles separate from those observed with synthetic S-9-palmitic acid hydroxy stearic acid.
Table 2: Stereochemical Preferences in 9-Palmitic Acid Hydroxy Stearic Acid Metabolism
Metabolic Process | Enantiomer Preference | Enzymatic Basis | Functional Consequence |
---|---|---|---|
Endogenous Biosynthesis | R-9-palmitic acid hydroxy stearic acid | ATGL transacylase generates R-configuration | Tissue enrichment of R-enantiomer |
Enzymatic Hydrolysis | S-9-palmitic acid hydroxy stearic acid | Carboxyl ester lipase preferentially hydrolyzes S-enantiomer | Prolonged tissue retention of R-enantiomer |
Insulin Secretion Potentiation | S-9-palmitic acid hydroxy stearic acid | Stereospecific activation of G protein–coupled receptor 40 | Functional divergence between enantiomers |
Glucose Uptake Enhancement | S-9-palmitic acid hydroxy stearic acid | Unknown signaling mechanism | Functional divergence between enantiomers |
Anti-inflammatory Effects | Both enantiomers | Stereochemistry-independent pathways | Shared biological activity |
9(R)-Palmitic acid hydroxy stearic acid exhibits heterogeneous distribution across mammalian tissues, with white adipose tissue serving as the primary site of accumulation and biosynthesis. Comprehensive lipidomic analyses reveal that adipose tissue contains significantly higher concentrations of 9-palmitic acid hydroxy stearic acid compared to other organs, with brown adipose tissue demonstrating approximately 60% of the white adipose tissue concentration [2] [7]. The depot-specific regulation is particularly evident in subcutaneous adipose tissue, which accumulates substantially higher 9-palmitic acid hydroxy stearic acid concentrations than perigonadal adipose tissue in both murine and human models [5] [7].
The liver displays a distinct isomer profile, containing only 9-, 12-, and 13-palmitic acid hydroxy stearic acid isomers despite the presence of additional isomers in circulation, suggesting selective uptake, retention, or degradation mechanisms [2]. Serum contains a complementary but distinct palmitic acid hydroxy stearic acid profile, with six detectable isomers (5-, 9-, 10-, 11-, 12-, and 13-palmitic acid hydroxy stearic acid) in mice, while lacking the 7- and 8-isomers present in adipose tissue [2]. Human serum analysis reveals a similar isomer pattern with 5-, 9-, 10-, 11-, 12- and 13-palmitic acid hydroxy stearic acid, mirroring the adipose tissue isomer profile except for the absence of 7- and 8-palmitic acid hydroxy stearic acid [5].
Cellular distribution studies indicate that 9(R)-palmitic acid hydroxy stearic acid is predominantly localized to adipocytes within adipose tissue, with minimal presence in the stromal vascular fraction [5]. This cellular compartmentalization aligns with the enzymatic distribution of adipose triglyceride lipase, which is abundantly expressed in adipocytes and coordinates both triacylglycerol hydrolysis and fatty acid esters of hydroxy fatty acids biosynthesis. The heterogeneous tissue distribution of 9(R)-palmitic acid hydroxy stearic acid reflects both localized biosynthesis and selective inter-tissue transport mechanisms that remain incompletely characterized.
Table 3: Tissue Distribution of 9-Palmitic Acid Hydroxy Stearic Acid Isomers in Mammals
Tissue | Total 9-palmitic acid hydroxy stearic acid Concentration | Predominant Isomers | Species |
---|---|---|---|
Subcutaneous Adipose Tissue | 150-200 pmol/g tissue | 9-, 5-, 12/13-palmitic acid hydroxy stearic acid | Human, Mouse |
Perigonadal Adipose Tissue | 80-120 pmol/g tissue | 9-, 10-, 12/13-palmitic acid hydroxy stearic acid | Human, Mouse |
Brown Adipose Tissue | 90-130 pmol/g tissue | 9-, 7-, 8-palmitic acid hydroxy stearic acid | Mouse |
Liver | 15-30 pmol/g tissue | 9-, 12-, 13-palmitic acid hydroxy stearic acid | Mouse |
Serum | 5-15 nM | 9-, 5-, 12/13-palmitic acid hydroxy stearic acid | Human, Mouse |
Pancreas | 20-40 pmol/g tissue | 9-, 10-palmitic acid hydroxy stearic acid | Mouse |
Adipose-specific glucose transporter type 4 overexpression fundamentally alters adipose tissue lipid metabolism and creates a permissive environment for enhanced 9(R)-palmitic acid hydroxy stearic acid biosynthesis. Transgenic mice engineered to overexpress glucose transporter type 4 specifically in adipocytes exhibit 16-18-fold higher fatty acid esters of hydroxy fatty acids levels in adipose tissue compared to wild-type littermates, with 9-palmitic acid hydroxy stearic acid being among the most significantly upregulated family members [2] [7]. This dramatic increase stems primarily from enhanced de novo lipogenesis rather than altered fatty acid esters of hydroxy fatty acids degradation, as evidenced by increased incorporation of isotopic tracers into newly synthesized fatty acid esters of hydroxy fatty acids [9].
The mechanistic link between glucose transporter type 4 and 9(R)-palmitic acid hydroxy stearic acid biosynthesis operates through carbohydrate-responsive element-binding protein-mediated induction of lipogenic enzymes. Glucose transporter type 4 overexpression markedly increases glucose uptake into adipocytes, activating carbohydrate-responsive element-binding protein and subsequently upregulating acetyl-coenzyme A carboxylase and fatty acid synthase expression [5] [7]. These lipogenic enzymes increase the pool of fatty acyl-coenzyme A substrates available for both triacylglycerol and fatty acid esters of hydroxy fatty acids biosynthesis. Crucially, adipose triglyceride lipase utilizes these nascent triacylglycerols as fatty acyl donors for fatty acid esters of hydroxy fatty acids synthesis, creating a metabolic coupling between glucose transporter type 4-mediated lipogenesis and fatty acid esters of hydroxy fatty acids production [9].
The physiological significance of this pathway is evidenced by strong positive correlations between glucose transporter type 4 protein expression and 9-palmitic acid hydroxy stearic acid concentrations in human subcutaneous adipose tissue [5]. Multiple regression analyses identify glucose transporter type 4 as a stronger predictor of adipose 9-palmitic acid hydroxy stearic acid levels than adipocyte size or other lipogenic parameters [5]. This relationship extends beyond mere correlation, as experimental glucose transporter type 4 knockdown in human adipocytes reduces lipogenic gene expression and impairs adipogenesis, establishing a causal relationship between glucose transporter type 4 expression and the metabolic processes supporting 9(R)-palmitic acid hydroxy stearic acid biosynthesis [5].
9(R)-Palmitic acid hydroxy stearic acid levels demonstrate dynamic responsiveness to nutritional status, dietary composition, and metabolic health. Fasting induces a rapid increase in subcutaneous adipose tissue 9-palmitic acid hydroxy stearic acid concentrations in mice, suggesting either increased biosynthesis or reduced degradation during catabolic states [9]. This response occurs despite overall reduction in lipogenesis, implying a potential shift in adipose triglyceride lipase activity from lipolytic to transacylase function during nutrient deprivation. Conversely, high-fat feeding substantially reduces 9-palmitic acid hydroxy stearic acid levels in adipose tissue and serum, with the degree of reduction correlating with the development of insulin resistance [2] [5].
Dietary fatty acid composition directly influences the fatty acid esters of hydroxy fatty acids profile through substrate availability. Supplementation with marine-derived omega-3 polyunsaturated fatty acids increases adipose tissue levels of fatty acid esters of hydroxy fatty acids containing omega-3 fatty acids, demonstrating how dietary components can reshape the fatty acid esters of hydroxy fatty acids repertoire [9]. Similarly, administration of labeled hydroxy fatty acid precursors rapidly incorporates into newly synthesized fatty acid esters of hydroxy fatty acids, confirming dietary contribution to fatty acid esters of hydroxy fatty acids biosynthesis [9]. This substrate-driven regulation operates alongside enzymatic control mechanisms to determine tissue-specific fatty acid esters of hydroxy fatty acids profiles.
Exercise training enhances 9-palmitic acid hydroxy stearic acid levels through mechanisms that may involve improved adipose tissue function. Elderly women undergoing structured exercise interventions show significant increases in serum and adipose tissue 9-palmitic acid hydroxy stearic acid concentrations, paralleling improvements in insulin sensitivity [9]. The metabolic health correlation is particularly evident in human studies where insulin-resistant individuals exhibit significantly lower adipose tissue 9-palmitic acid hydroxy stearic acid levels compared to insulin-sensitive controls matched for body mass index [5] [7]. This reduction manifests early in insulin resistance development, preceding overt diabetes, suggesting that 9-palmitic acid hydroxy stearic acid depletion may contribute to metabolic deterioration rather than merely representing its consequence [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5